synthesis and characterization of 2-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one
synthesis and characterization of 2-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural analogy to purine bases, making it a cornerstone for the design of novel therapeutic agents.[1] Derivatives of this core have demonstrated a wide array of biological activities, including anticancer, antiviral, and immunosuppressive properties.[2][3] This technical guide presents a comprehensive overview of a proposed synthetic route and detailed characterization methods for a specific derivative, 2-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, providing both theoretical insights and actionable experimental protocols.
Introduction: The Significance of the Oxazolo[5,4-d]pyrimidine Core
The fusion of oxazole and pyrimidine rings creates the oxazolo[5,4-d]pyrimidine system, a class of compounds that has garnered significant attention in medicinal chemistry. Their structural similarity to endogenous purines, such as adenine and guanine, allows them to interact with a variety of biological targets, including enzymes and receptors involved in nucleic acid synthesis and cell signaling pathways.[1] This mimicry has been exploited to develop potent inhibitors of kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis.[4][5]
The introduction of a 4-methylphenyl (p-tolyl) group at the 2-position of the oxazolo[5,4-d]pyrimidin-7(6H)-one core is a strategic design element. The p-tolyl moiety can engage in favorable hydrophobic and π-stacking interactions within the binding pockets of target proteins, potentially enhancing potency and selectivity. This guide provides a plausible and detailed synthetic methodology and a thorough characterization workflow for this promising compound.
Proposed Synthesis of 2-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one
The synthesis of the oxazolo[5,4-d]pyrimidine scaffold can be generally achieved through two primary strategies: the cyclization of a pyrimidine ring onto a pre-existing, appropriately substituted oxazole derivative, or the cyclization of an oxazole ring onto a pyrimidine derivative.[2] The following proposed synthesis employs the latter approach, which is a versatile and commonly used method.
Synthetic Pathway
Caption: Proposed synthetic pathway for 2-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(6-hydroxypyrimidin-4-yl)-4-methylbenzamide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-6-hydroxypyrimidine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the amide intermediate.
Causality: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. The use of an excess of the acylating agent ensures full conversion of the starting amine.
Step 2: Synthesis of 4-Chloro-N-(6-chloropyrimidin-4-yl)-4-methylbenzamide
-
To the dried N-(6-hydroxypyrimidin-4-yl)-4-methylbenzamide (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a flask fitted with a reflux condenser.
-
Heat the mixture at reflux for 3-4 hours.
-
Carefully evaporate the excess POCl₃ under reduced pressure.
-
Slowly add the residue to crushed ice with vigorous stirring.
-
Collect the precipitate by filtration, wash with water until neutral, and dry.
Causality: POCl₃ is a standard reagent for converting hydroxyl groups on pyrimidine rings to chloro groups, which are good leaving groups for subsequent cyclization.
Step 3: Synthesis of 2-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one
-
The crude chloro-intermediate from the previous step is heated at a temperature above its melting point (typically 180-220 °C) in a suitable high-boiling solvent like diphenyl ether or simply neat.
-
The cyclization reaction is usually complete within 1-2 hours, with the evolution of HCl gas.
-
Cool the reaction mixture and triturate with a suitable solvent like ethanol or ethyl acetate to induce crystallization.
-
Collect the solid product by filtration, wash with the solvent, and recrystallize from a suitable solvent system (e.g., DMF/water or ethanol) to obtain the pure 2-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one.
Causality: The intramolecular nucleophilic attack of the amide oxygen on the carbon bearing the chloro group, followed by the elimination of HCl, leads to the formation of the oxazole ring.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Characterization Workflow
Caption: General experimental workflow for the characterization of the synthesized compound.
Expected Spectroscopic and Chromatographic Data
The following table summarizes the expected characterization data for 2-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7(6H)-one, based on data from structurally similar compounds reported in the literature.[6][7][8]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~2.4 (s, 3H, Ar-CH₃), 7.3-7.4 (d, 2H, Ar-H), 8.0-8.1 (d, 2H, Ar-H), ~8.5 (s, 1H, pyrimidine C5-H), ~12.5 (br s, 1H, N6-H). |
| ¹³C NMR | δ (ppm): ~21.5 (CH₃), ~125.0, ~129.5, ~130.0, ~142.0 (Aromatic C), ~150.0 (C5), ~158.0 (C7a), ~160.0 (C=O), ~165.0 (C2). |
| IR (KBr, cm⁻¹) | ν: ~3200-2800 (N-H and C-H stretching), ~1700 (C=O stretching), ~1610 (C=N stretching), ~1580, 1490 (C=C aromatic stretching). |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ expected at 241.08. |
| HPLC | A single sharp peak indicating high purity (>95%). |
| Melting Point | Expected to be a high-melting solid, likely >300 °C.[6] |
Detailed Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. The use of DMSO-d₆ is recommended due to the potential for low solubility in other common NMR solvents.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : Prepare a KBr pellet by finely grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then dilute further.
-
Data Acquisition : Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : A standard HPLC system with a UV detector.
-
Mobile Phase : A gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid is a common starting point.
-
Column : A C18 reverse-phase column is typically used.
-
Detection : Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Conclusion
This technical guide provides a robust framework for the . The proposed synthetic route is based on established and reliable chemical transformations within the field of heterocyclic chemistry. The detailed characterization protocols and expected data serve as a valuable reference for researchers to verify the successful synthesis and purity of this and related compounds. The insights provided into the causality of experimental choices aim to empower scientists to troubleshoot and adapt these methods for the synthesis of other novel oxazolo[5,4-d]pyrimidine derivatives, thereby accelerating the discovery of new therapeutic agents.
References
[2] Głowacka, I. E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3535. [Link]
[1] Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6666. [Link]
[9] Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. [Link]
[10] Pilyo, S. G., et al. (2021). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 12(11), 1895-1906. [Link]
[3] Velihina, Y., et al. (2022). Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Arkivoc, 2022(2), 108-117. [Link]
[4] Jamrozik, M., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
[6] Fayed, A. A., et al. (2016). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin- Substituted[2][9]Oxazolo[4,5 - Der Pharma Chemica. [Link]
[11] Patel, S. V., & Patel, M. N. (2011). In-Silico design, synthesis and evaluation of MurB inhibitors as antibacterial agent. [Link]
[12] Pilyo, S. G., et al. (2023). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. Chemistry of Heterocyclic Compounds, 59(1-2), 48-56. [Link]
[7] Fayed, A. A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5339-5353. [Link]
[5] Deng, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Oxazolo[5,4‐d]pyrimidines as Potent VEGFR‐2 Inhibitors. Helvetica Chimica Acta, 98(8), 1101-1111. [Link]
[13] Fayed, A. A., et al. (2016). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[2][9]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 8(19), 34-41. [Link]
[8] Szczęśniak-Sięga, B., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 450. [Link]7/2/450)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
